N-(2,5-dimethoxyphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide N-(2,5-dimethoxyphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.: 899961-49-0
VCID: VC11856833
InChI: InChI=1S/C23H23N3O5S/c1-4-11-26-22(28)21-20(15-7-5-6-8-17(15)31-21)25-23(26)32-13-19(27)24-16-12-14(29-2)9-10-18(16)30-3/h5-10,12H,4,11,13H2,1-3H3,(H,24,27)
SMILES: CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=C(C=CC(=C4)OC)OC
Molecular Formula: C23H23N3O5S
Molecular Weight: 453.5 g/mol

N-(2,5-dimethoxyphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide

CAS No.: 899961-49-0

Cat. No.: VC11856833

Molecular Formula: C23H23N3O5S

Molecular Weight: 453.5 g/mol

* For research use only. Not for human or veterinary use.

N-(2,5-dimethoxyphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide - 899961-49-0

Specification

CAS No. 899961-49-0
Molecular Formula C23H23N3O5S
Molecular Weight 453.5 g/mol
IUPAC Name N-(2,5-dimethoxyphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C23H23N3O5S/c1-4-11-26-22(28)21-20(15-7-5-6-8-17(15)31-21)25-23(26)32-13-19(27)24-16-12-14(29-2)9-10-18(16)30-3/h5-10,12H,4,11,13H2,1-3H3,(H,24,27)
Standard InChI Key LNBYCTPNWTYGCS-UHFFFAOYSA-N
SMILES CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=C(C=CC(=C4)OC)OC
Canonical SMILES CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=C(C=CC(=C4)OC)OC

Introduction

Potential Applications

Compounds with similar structural features are frequently investigated for their biological properties:

  • Pharmacological Activity:

    • The presence of a heterocyclic core (diazatricyclo system) often correlates with enzyme inhibition or receptor binding.

    • Methoxyphenyl groups are common in molecules with anti-inflammatory or neuroprotective effects.

  • Chemical Reactivity:

    • The sulfur-containing thioether group may enhance binding affinity to metal ions or proteins.

    • The acetamide moiety can participate in hydrogen bonding, influencing solubility and bioavailability.

Synthesis

While the synthesis of this exact compound is not detailed in the sources, compounds with similar structures are typically synthesized through multi-step processes:

  • Formation of the phenylacetamide backbone via amide coupling.

  • Introduction of the sulfur-containing linkage using thiol derivatives.

  • Construction of the tricyclic diazatricyclo framework through cyclization reactions involving nitrogen and oxygen donors.

These steps often involve catalysts like potassium iodide or bases like potassium hydroxide to facilitate nucleophilic substitutions or cyclizations.

Analytical Characterization

To confirm the structure of such compounds, standard analytical techniques are employed:

  • NMR Spectroscopy:

    • Proton (1H^1H) and Carbon (13C^13C) NMR to verify functional groups and connectivity.

  • Mass Spectrometry (MS):

    • Determines molecular weight and fragmentation patterns.

  • X-ray Crystallography:

    • Provides detailed information about three-dimensional molecular geometry.

  • Infrared (IR) Spectroscopy:

    • Identifies characteristic functional group vibrations (e.g., C=O stretch for acetamide).

Biological Evaluation

Compounds with such structural features are often screened for activities like:

  • Enzyme Inhibition:

    • Docking studies against enzymes like cyclooxygenase (COX) or lipoxygenase (LOX) can predict anti-inflammatory potential.

  • Antimicrobial Activity:

    • Sulfur-containing heterocycles are known for antibacterial and antifungal properties.

  • Cytotoxicity Assays:

    • Evaluating effects on cancer cell lines to assess therapeutic potential.

Challenges and Future Directions

  • Synthetic Challenges:

    • The complexity of the tricyclic system may require advanced synthetic strategies and optimization.

  • Biological Specificity:

    • Further studies are needed to determine target specificity and minimize off-target effects.

  • Drug-Like Properties:

    • ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling is crucial for assessing pharmacokinetics.

Hypothetical Data Table

PropertyValue/Observation
Molecular Weight~Exact value depends on isotopes
SolubilityLikely moderate in polar solvents
Melting PointEstimated based on functional groups
Binding AffinityPotentially strong for enzyme targets
ToxicityRequires further experimental data

If more specific details about this compound become available or if it is linked to a particular study or application, additional insights can be provided based on those findings.

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